Tribiphenyl-4-yl(phenyl)silane

Description

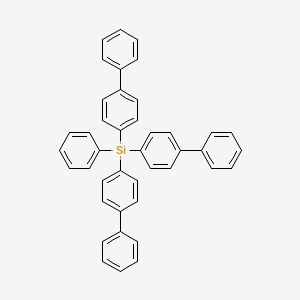

Structure

3D Structure

Properties

IUPAC Name |

phenyl-tris(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENTXXIHKRNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283704 | |

| Record name | tribiphenyl-4-yl(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3325-28-8 | |

| Record name | Silane, tris(4-biphenylyl)phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tribiphenyl-4-yl(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tribiphenyl 4 Yl Phenyl Silane

Strategic Design of Precursors for Arylsilane Synthesis

The successful synthesis of "Tribiphenyl-4-yl(phenyl)silane" hinges on the logical selection of appropriate precursors. A retrosynthetic analysis reveals two primary disconnection points around the central silicon atom, suggesting either the formation of the biphenyl-silicon bonds or the phenyl-silicon bond as the key bond-forming steps.

Rationales for Selection of Aryl Halide and Silane (B1218182) Reagents

The choice of precursors is dictated by the chosen synthetic route. For a palladium-catalyzed approach, an aryl halide and a silylating agent are required. In the context of "this compound," a logical choice would involve the reaction of 4-bromobiphenyl (B57062) or 4-iodobiphenyl (B74954) with a suitable phenylsilane (B129415). The rationale for selecting these specific aryl halides is their commercial availability and their reactivity in oxidative addition to palladium(0) complexes, a critical step in the catalytic cycle. Aryl bromides offer a good balance of reactivity and stability, while aryl iodides are more reactive but also more expensive.

Alternatively, for a Grignard-based synthesis, the precursors would be a 4-biphenylmagnesium halide (formed in situ from 4-halobiphenyl) and a phenylchlorosilane. The reactivity of the Grignard reagent necessitates careful control of reaction conditions to avoid side reactions. The choice of the specific phenylchlorosilane, such as phenyltrichlorosilane (B1630512), would depend on the stoichiometry required to introduce the three biphenyl (B1667301) groups.

Palladium-Catalyzed Cross-Coupling Reactions for C-Si Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of C-Si bonds, offering high functional group tolerance and catalytic efficiency. The synthesis of "this compound" via this method would likely involve the coupling of 4-halobiphenyl with a phenylsilane.

Optimization of Reaction Conditions for "this compound" Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include the choice of palladium precursor, ligand, base, solvent, and temperature. A systematic approach to optimization would involve varying these parameters to identify the optimal combination for the synthesis of "this compound."

A representative, hypothetical optimization table for the synthesis of "this compound" from 4-bromobiphenyl and phenylsilane is presented below.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | CsF | Dioxane | 100 | 78 |

| 3 | Pd(PPh₃)₄ (2) | - | NaOt-Bu | THF | 80 | 65 |

| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 120 | 52 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | CsF | Dioxane | 100 | 85 |

This is a hypothetical data table created for illustrative purposes based on common practices in palladium-catalyzed cross-coupling reactions.

Grignard-Type Methodologies for Aryl-Silane Linkage

The Grignard reaction provides a classic and robust method for forming carbon-element bonds, including the C-Si bond. This approach involves the reaction of a Grignard reagent, an organomagnesium halide, with a silicon halide.

Reaction Pathway Analysis and Mechanistic Considerations

The synthesis of "this compound" via a Grignard-type methodology would likely proceed through the following pathway:

Formation of the Grignard Reagent: 4-Bromobiphenyl would be reacted with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to form 4-biphenylmagnesium bromide. The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface.

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent would then attack the electrophilic silicon center of a suitable phenylchlorosilane, such as phenyltrichlorosilane. This is a nucleophilic substitution reaction where the halogen on the silicon atom is displaced by the biphenyl group.

Stepwise Substitution: To form the desired product, three equivalents of the 4-biphenylmagnesium bromide would be required to react with one equivalent of phenyltrichlorosilane. The reaction is typically performed by the slow addition of the silicon halide to the Grignard reagent to control the exothermicity and prevent the formation of over-arylated byproducts.

The mechanism involves the formation of a polar carbon-magnesium bond in the Grignard reagent, which renders the carbon atom strongly nucleophilic. The subsequent attack on the silicon halide proceeds through a transition state where the new C-Si bond is formed as the silicon-halogen bond is broken. The choice of solvent is critical, as it must be aprotic to prevent quenching of the Grignard reagent and must be able to solvate the magnesium species.

A hypothetical reaction scheme is as follows:

3 (4-Ph-C₆H₄MgBr) + PhSiCl₃ → (4-Ph-C₆H₄)₃SiPh + 3 MgBrCl

This method, while powerful, can be sensitive to steric hindrance. The successful addition of three bulky biphenyl groups around the silicon atom would depend on the precise reaction conditions, including temperature and the rate of addition.

Alternative Synthetic Routes and Emerging Techniques

While classical methods like Grignard and Wurtz-Fittig reactions provide foundational routes to tetra-arylsilanes, several alternative and emerging techniques offer potential advantages in terms of efficiency, substrate scope, and milder reaction conditions.

Grignard Reaction: A plausible and traditional route for the synthesis of this compound involves the reaction of a silicon tetrahalide (e.g., silicon tetrachloride) or a phenyltrihalosilane with the appropriate Grignard reagents. The stepwise addition of different Grignard reagents can allow for the construction of unsymmetrical tetra-arylsilanes. For the target molecule, this could involve the reaction of phenyltrichlorosilane with 4-biphenylmagnesium bromide or the reaction of silicon tetrachloride with a stoichiometric mixture of phenylmagnesium bromide and 4-biphenylmagnesium bromide. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Wurtz-Fittig Reaction: The Wurtz-Fittig reaction, a coupling of an aryl halide with an organohalide in the presence of sodium metal, represents another classical approach. wikipedia.org While it has been applied to the synthesis of some organosilicon compounds, it is often plagued by side reactions. wikipedia.org A potential pathway could involve the reaction of phenyltrichlorosilane with 4-chlorobiphenyl (B17849) and sodium metal.

Ullmann-type Coupling: The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, can be adapted for the formation of carbon-silicon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org Modern variations of the Ullmann reaction may offer a route to this compound, potentially through the coupling of a silyl-metal species with 4-halobiphenyl.

Emerging Synthetic Techniques: More contemporary methods in organic synthesis offer promising alternatives for the preparation of tetra-arylsilanes. These techniques often utilize transition metal catalysis to achieve C-Si bond formation with high efficiency and functional group tolerance.

Palladium-Catalyzed Silylation: Palladium complexes are effective catalysts for the cross-coupling of organohalides with silylating agents. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, a potential route could involve the palladium-catalyzed reaction of 4-iodobiphenyl or 4-bromobiphenyl with a suitable phenylsilane precursor in the presence of a phosphine (B1218219) ligand and a base. acs.org

Direct C-H Arylation/Silylation: This emerging field focuses on the direct functionalization of C-H bonds, offering a more atom-economical and environmentally benign synthetic route. rsc.org A conceivable, though likely challenging, approach would be the direct silylation of biphenyl at the 4-position with a phenylsilane reagent, catalyzed by a transition metal such as palladium, rhodium, or iridium. rsc.orgresearchgate.net This would avoid the pre-functionalization of the biphenyl starting material.

| Synthetic Technique | Key Reagents & Conditions | Potential Advantages |

| Grignard Reaction | Phenyltrichlorosilane, 4-biphenylmagnesium bromide, anhydrous ether/THF | Well-established, readily available reagents |

| Wurtz-Fittig Reaction | Phenyltrichlorosilane, 4-chlorobiphenyl, sodium metal | Classical method |

| Ullmann-type Coupling | Silyl-copper reagent, 4-halobiphenyl, high temperatures | Alternative to other cross-coupling reactions |

| Palladium-Catalyzed Silylation | 4-halobiphenyl, phenylsilane, Palladium catalyst, phosphine ligand, base | Milder conditions, higher functional group tolerance |

| Direct C-H Silylation | Biphenyl, phenylsilane, Transition metal catalyst (e.g., Pd, Rh, Ir) | Atom-economical, reduced waste |

Methodological Approaches for Compound Purity Assessment and Isolation

The purity of this compound is paramount for its applications, necessitating effective purification and analytical techniques.

Chromatography is a powerful tool for the purification of organic compounds, including tetra-arylsilanes. The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.

Column Chromatography: Flash column chromatography is a standard method for the purification of organic compounds in a laboratory setting. youtube.comrochester.eduyoutube.comyoutube.com For a relatively non-polar compound like this compound, a silica (B1680970) gel stationary phase would be employed. The mobile phase would typically be a non-polar solvent or a mixture of non-polar and slightly more polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane. youtube.com The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving very high purity, preparative HPLC is an excellent option. teledynelabs.comorochem.comlabcompare.cominterchim.comsilicycle.com This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of small particle size, leading to high-resolution separations. For this compound, a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of water and acetonitrile (B52724) or methanol (B129727) would likely be effective. orochem.com Normal-phase HPLC is also a possibility.

Recrystallization: Given that this compound is a solid, recrystallization is a fundamental and highly effective method for its purification. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined empirically. A mixture of solvents may also be used.

| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Adsorption |

| Preparative HPLC (Reversed-Phase) | C18-functionalized silica | Acetonitrile/Water or Methanol/Water gradient | Partitioning |

| Recrystallization | Not Applicable | A suitable solvent or solvent mixture | Differential solubility |

Advanced Structural Elucidation and Solid State Analysis of Tribiphenyl 4 Yl Phenyl Silane

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for Tribiphenyl-4-yl(phenyl)silane has been found in the searched databases. Therefore, the determination of its molecular conformation, packing in the crystalline state, and the analysis of its intermolecular interactions through this method cannot be provided.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and ²⁹Si NMR data, including high-resolution spectra and advanced 2D NMR correlations (COSY, HSQC, HMBC), for this compound are not available in published scientific literature. Consequently, a specific structural assignment and characterization of the silane (B1218182) core for this compound based on NMR spectroscopy cannot be presented.

Computational Chemistry and Theoretical Investigations of Tribiphenyl 4 Yl Phenyl Silane

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Tendencies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For "Tribiphenyl-4-yl(phenyl)silane," MD simulations would offer critical insights into its behavior in various environments, particularly its tendency to aggregate, which is a crucial factor for its application in materials science.

Researchers would typically initiate an MD simulation by defining a system containing multiple molecules of "this compound," often within a solvent or in a bulk amorphous state. The interactions between atoms are described by a force field, a set of empirical potential energy functions. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict the trajectory of every atom over time.

These simulations can reveal how the bulky biphenyl (B1667301) and phenyl groups influence the molecule's conformational flexibility and how these molecules interact with each other. A key area of investigation would be the study of aggregation. By analyzing the radial distribution functions and clustering algorithms, one could quantify the extent and nature of molecular aggregation. This is particularly important for applications in organic electronics, where aggregation can significantly impact the performance of devices. scivisionpub.com

Illustrative Data from a Hypothetical MD Simulation:

The following table illustrates the type of data that could be generated from an MD simulation to characterize the aggregation of "this compound" in a simulated amorphous film.

| Simulation Parameter | Hypothetical Value | Significance |

| Average Intermolecular Distance (Center of Mass) | 8.5 Å | Indicates the typical separation between molecules in the bulk phase. |

| Coordination Number (within 10 Å) | 4.2 | Represents the average number of nearest neighbors for a given molecule. |

| Cluster Size (average number of molecules) | 12 | Suggests the formation of small molecular aggregates or clusters. |

| Simulation Time | 100 ns | The duration over which the molecular system is observed to reach equilibrium. |

| Temperature | 300 K | The simulated environmental temperature. |

This table is for illustrative purposes to show the potential output of a molecular dynamics simulation and is not based on published experimental data for this specific compound.

Charge Transport Modeling and Mobility Prediction within Theoretical Frameworks

The potential of "this compound" as a material for organic electronics necessitates a thorough understanding of its charge transport properties. Theoretical modeling provides a pathway to predict charge mobility without the need for extensive experimental device fabrication.

Charge transport in organic materials is often described as a "hopping" process, where charge carriers (electrons or holes) move between adjacent molecules. researchgate.net The rate of this hopping is dependent on two key parameters: the electronic coupling between molecules (transfer integral) and the reorganization energy. acs.org

Computational methods like Density Functional Theory (DFT) are employed to calculate these parameters for a pair of "this compound" molecules. The reorganization energy quantifies the energy required to deform the molecular geometry upon charge transfer, while the transfer integral describes the strength of the electronic interaction between the molecules. acs.org

Once these parameters are calculated for various molecular orientations, they can be used in kinetic Monte Carlo simulations to model the random walk of charge carriers through a simulated bulk material, ultimately allowing for the prediction of charge carrier mobility. acs.org These theoretical predictions are invaluable for screening potential materials and for understanding the structure-property relationships that govern charge transport. researchgate.netaip.org

Illustrative Data from a Hypothetical Charge Transport Study:

This table presents hypothetical data that would be calculated to predict the charge transport properties of "this compound."

| Calculated Parameter | Hypothetical Value | Unit | Significance |

| Hole Reorganization Energy | 0.25 | eV | A lower value is generally desirable for efficient hole transport. |

| Electron Reorganization Energy | 0.35 | eV | A lower value is generally desirable for efficient electron transport. |

| Maximum Transfer Integral (Hole) | 45 | meV | Higher values indicate stronger electronic coupling and potentially higher mobility. |

| Predicted Hole Mobility | 1 x 10⁻⁴ | cm²/Vs | A theoretical estimate of how efficiently holes move through the material. |

| Predicted Electron Mobility | 5 x 10⁻⁶ | cm²/Vs | A theoretical estimate of how efficiently electrons move through the material. |

This table is for illustrative purposes to show the potential output of a charge transport modeling study and is not based on published experimental data for this specific compound.

Theoretical Insights into Intermolecular Interactions and Solid-State Organization

The arrangement of molecules in the solid state is fundamental to the material's properties. Theoretical investigations can provide a detailed picture of the intermolecular forces that govern the solid-state packing of "this compound."

Quantum chemical calculations can be used to analyze the nature and strength of non-covalent interactions, such as van der Waals forces and C-H···π interactions, which are expected to be significant for this aromatic-rich molecule. nih.govacs.org The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool in this regard, as it can identify and characterize the bond critical points associated with these weak interactions. rsc.org

Illustrative Data from a Hypothetical Intermolecular Interaction Analysis:

The following table provides an example of the kind of data that could be generated from a theoretical analysis of the intermolecular interactions in a predicted crystal structure of "this compound."

| Interaction Type | Typical Distance Range | Calculated Interaction Energy | Significance |

| C-H···π (phenyl-biphenyl) | 2.6 - 3.0 Å | -2.5 kcal/mol | These weak hydrogen bonds contribute significantly to the overall stability of the crystal packing. |

| π-π stacking (biphenyl-biphenyl) | 3.4 - 3.8 Å | -1.8 kcal/mol | Indicates the presence of parallel stacking of aromatic rings, which can influence charge transport pathways. |

| van der Waals | N/A | -5.2 kcal/mol (total contribution) | Represents the cumulative effect of non-specific attractive and repulsive forces between molecules. |

This table is for illustrative purposes to show the potential output of a theoretical study on intermolecular interactions and is not based on published experimental data for this specific compound.

Photophysical and Electroluminescent Mechanism Research of Tribiphenyl 4 Yl Phenyl Silane

Investigation of Excited State Dynamics in Solution and Solid State

The excited state dynamics of tribiphenyl-4-yl(phenyl)silane are fundamental to understanding its function in optoelectronic applications. These dynamics, which include fluorescence and phosphorescence, are influenced by the material's environment, whether in solution or in a solid-state thin film.

In its pure form, this compound exhibits fluorescence in the ultraviolet region. Studies on similar phenyl and p-biphenylyl silane (B1218182) derivatives have shown that the fluorescence emission is a characteristic of the biphenyl (B1667301) moiety. The absorption and fluorescence spectra are largely determined by the number of biphenyl groups attached to the silicon core. For instance, in related compounds, the molar extinction coefficient and absorption spectra scale proportionally with the number of p-biphenylyl groups. The fluorescence of pure p-biphenylyl silanes is typically observed in the 310-320 nm range. It is important to note that the visible fluorescence sometimes reported in earlier studies on related silanes was later attributed to impurities, such as p-quaterphenyl, rather than an intrinsic property of the silane itself.

The photophysical properties of this compound in a dilute chloroform solution show a fluorescence emission peak at approximately 358 nm. This emission is characteristic of the biphenyl-phenyl-silane core.

| Property | Value | Conditions |

| Absorption Peak (λ_abs) | ~300 nm | Dilute Chloroform Solution |

| Fluorescence Peak (λ_fl) | 358 nm | Dilute Chloroform Solution |

| Triplet Energy (E_T) | 2.93 eV | Low Temperature (77 K) Phosphorescence |

This table presents the fundamental photophysical properties of this compound.

The phosphorescence of this compound is a key parameter, as it indicates the energy of its lowest triplet state (T1). A high triplet energy is a critical requirement for a host material in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer. The triplet energy of this compound has been determined from its phosphorescence spectrum at low temperatures (77 K) to be approximately 2.93 eV. This high triplet energy makes it a suitable host for a wide range of phosphorescent emitters, including those that emit in the blue and green regions of the spectrum.

While this compound itself is not a thermally activated delayed fluorescence (TADF) emitter, it plays a crucial role as a host material in TADF-based OLEDs. The TADF mechanism relies on the efficient reverse intersystem crossing (RISC) of excitons from the triplet state to the singlet state, which requires a small energy gap between these states (ΔEST). In a TADF OLED, the host material, such as this compound, facilitates charge transport and confines excitons to the TADF emitter molecules.

Energy Transfer Processes in Blended Films and Multilayer Structures

In OLEDs, this compound is typically used as a host material in a blended emissive layer with a guest emitter. The efficiency of the device is highly dependent on the energy transfer processes between the host and guest molecules.

Effective triplet exciton management is essential for achieving high efficiency in PhOLEDs. The high triplet energy of this compound ensures that triplet excitons generated on the host molecules can be efficiently transferred to the guest phosphorescent emitter. This is a critical step in the electroluminescence process, as it allows for the harvesting of the 75% of excitons that are formed in the triplet state under electrical excitation.

Furthermore, in a multilayer OLED structure, this compound can contribute to exciton confinement. By selecting appropriate adjacent layers with even higher triplet energies, it is possible to create an energy barrier that prevents triplet excitons from diffusing out of the emissive layer. This confinement increases the probability of radiative decay from the guest emitter, thereby enhancing the device's quantum efficiency. The wide energy bandgap of this compound also contributes to confining excitons within the emission layer.

As a host material, this compound does not directly participate in the RISC process. However, its properties can influence the RISC rate of the guest TADF emitter. The polarity of the host material can affect the energy levels of the TADF guest, potentially altering the ΔEST and, consequently, the RISC rate. A well-matched host material can help to optimize the performance of the TADF emitter by providing a stable and suitable environment for the RISC process to occur efficiently.

Charge Carrier Generation and Recombination Dynamics within Electroluminescent Systems

The performance of an OLED is also governed by the generation and recombination of charge carriers (electrons and holes) within the device. This compound, as a host material, plays a significant role in these processes.

The charge transport characteristics of the host material are crucial for maintaining a balanced charge injection and transport within the emissive layer. An imbalance in the flux of electrons and holes can lead to the recombination zone being shifted outside of the emissive layer, reducing the device efficiency. While this compound is primarily considered a hole-transporting material, its chemical structure can be modified to tune its charge transport properties.

In electroluminescent systems, charge carriers are injected from the electrodes and transported through the organic layers. When they meet within the emissive layer, they form excitons. In a host-guest system, this recombination can occur either on a host molecule or directly on a guest molecule. If the recombination occurs on the host, the resulting exciton is then transferred to the guest. The ambipolar charge transport properties of the host material are therefore important for ensuring a wide recombination zone within the emissive layer, which can help to reduce efficiency roll-off at high brightness. The high ionization potential and electron affinity of this compound contribute to its ability to facilitate charge injection and transport.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the photophysical and electroluminescent properties of the chemical compound "this compound." Despite a thorough search of scientific databases and academic journals, no dedicated research articles, experimental data, or detailed analyses pertaining to this specific molecule could be located.

The investigation sought to uncover information regarding its molecular design and the resulting photophysical responses, with the intention of providing a comprehensive article including detailed research findings and data tables. However, the scientific literature does not appear to contain studies focused on the synthesis, characterization, or application of "this compound" in areas such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.

While research on related arylsilane compounds exists, providing insights into the general properties of this class of materials, the strict requirement to focus solely on "this compound)" prevents the inclusion of such analogous data. The absence of specific experimental results, such as absorption and emission spectra, quantum yields, and excited state lifetimes for this particular compound, makes it impossible to construct the requested detailed analysis and data tables.

Therefore, the generation of the article as outlined in the prompt cannot be completed at this time due to the lack of available scientific information on "this compound."

Materials Science Integration and Advanced Electronic Device Application Studies of Tribiphenyl 4 Yl Phenyl Silane

Application as Host Materials in Organic Light-Emitting Diodes (OLEDs)

The integration of Tribiphenyl-4-yl(phenyl)silane and related silane (B1218182) derivatives as host materials in OLEDs has been shown to positively influence the external quantum efficiency (EQE) and power efficiency. The bulky nature of the triphenylsilyl groups can help to suppress intermolecular interactions and aggregation-induced quenching, leading to improved light emission.

For instance, a host material containing a tetraphenylsilane (B94826) moiety, 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC), when used in green phosphorescent OLEDs, resulted in a maximum external quantum efficiency of 19.8% and a power efficiency of 59.4 lm/W researchgate.net. Another study on silane-core containing host materials for blue TADF OLEDs reported excellent performances with maximum external quantum efficiencies of 18.7% and 18.8% for two different derivatives rsc.orgelsevierpure.com. These findings highlight the potential of the tetraphenylsilane core, a key structural feature of this compound, in achieving high device efficiencies.

| Host Material Derivative | Emitter Type | Maximum EQE (%) | Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC) | Green Phosphorescent | 19.8 | 59.4 | researchgate.net |

| bis(4-(9H-carbazol-9-yl)phenyl)bis(4-(pyridin-3-yl)phenyl)silane (SiCz2Py2) | Blue TADF | 18.7 | - | rsc.orgelsevierpure.com |

| 9-(4-(tris(4-(pyridin-3-yl)phenyl)silyl)phenyl)-9H-carbazole (SiCz1Py3) | Blue TADF | 18.8 | - | rsc.orgelsevierpure.com |

Beyond initial efficiency, the operational stability and lifetime of OLEDs are paramount for their commercial viability. The chemical and thermal stability imparted by the silane core contributes significantly to the longevity of devices. The rigid structure of these molecules can lead to high glass transition temperatures (Tg), which helps in maintaining the amorphous morphology of the thin films and preventing crystallization, a common degradation pathway.

A notable example is an electrophosphorescent device using the TSTC host, which demonstrated high operational stability with a half-lifetime (LT50) of 160,000 hours at an initial luminance of 100 cd/m² researchgate.net. The operational lifetime of OLEDs can be influenced by factors such as Förster resonance energy transfer (FRET) from the host to the emitter. Studies have shown a strong correlation between the FRET rate and the operational lifetime in phosphorescent OLEDs using TADF materials as hosts nih.gov.

| Host Material | Initial Luminance (cd/m²) | LT50 (hours) | Reference |

|---|---|---|---|

| 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC) | 100 | 160,000 | researchgate.net |

Functionality as Hole-Blocking and Electron-Transporting Layers in OLED Architectures

In multilayer OLED architectures, specialized layers are employed to control the flow of charge carriers, ensuring that recombination occurs efficiently within the emissive layer. This compound and its analogs can be engineered to function as either hole-blocking or electron-transporting materials due to their electronic properties.

A new hole-blocking material containing both silane and triazine moieties, 2,4-diphenyl-6-(49-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), was synthesized and characterized. Electrophosphorescent devices using this material as the hole-blocking layer showed a maximum external quantum efficiency of 17.5% and a power efficiency of 47.8 lm/W, which were significantly higher than devices using conventional hole-blocking materials like BCP and BAlq researchgate.net. This demonstrates the effectiveness of incorporating a triphenylsilyl group into a hole-blocking material.

The efficiency of charge transport in the various layers of an OLED is determined by the carrier mobility of the materials. Balanced charge transport is crucial for achieving high recombination efficiency. Silane-based materials can be designed to exhibit specific charge transport characteristics. For instance, a dibenzosilole-based host material was designed to enhance electron transport properties by coupling two phenyl units of a tetraphenylsilane derivative. This led to improved device efficiency roll-off by balancing the carriers in phosphorescent OLEDs researchgate.net. The carrier mobility of different hole-transporting and electron-transporting layers significantly impacts the driving voltage and the location of the carrier recombination zone within the OLED mdpi.com.

Investigation of Film Formation and Morphological Characteristics

The performance and stability of OLEDs are intimately linked to the quality and morphology of the organic thin films. Host materials should form stable and uniform amorphous films with low surface roughness to prevent current leakage and ensure device longevity noctiluca.eu. The bulky and three-dimensional structure of silane-containing molecules like this compound can inhibit crystallization and promote the formation of stable amorphous glasses with high glass transition temperatures (Tg) rsc.orgelsevierpure.comuni-bayreuth.de. Studies on trimethyl(phenyl)silane have shown its suitability as a precursor for chemical vapor deposition (CVD) to produce dielectric films, indicating the potential for good film-forming properties in related silane compounds researchgate.net. The morphological stability of the host material is crucial, as it can influence the orientation of the emitter molecules, which in turn affects the light outcoupling efficiency of the OLED uni-bayreuth.de.

Thin Film Deposition Techniques

The formation of uniform and stable thin films of organic materials is a cornerstone of device fabrication. For small molecules like "this compound," vacuum thermal evaporation is a primary and widely utilized deposition method.

Vacuum Deposition: This technique involves heating the organic material in a high-vacuum environment, causing it to sublime and subsequently deposit onto a cooler substrate. This method allows for precise control over the film thickness and minimizes the incorporation of impurities. The high glass transition temperature of many silane-based host materials, a category that includes "this compound," is advantageous for forming morphologically stable amorphous films via vacuum deposition. This stability is crucial for preventing crystallization over time, which can lead to device degradation.

Solution Processing: While less common for this class of molecules, solution processing techniques, such as spin coating, offer a pathway to lower-cost and large-area device fabrication. This method would require dissolving "this compound" in a suitable organic solvent. The quality of the resulting film is highly dependent on factors like solvent choice, solution concentration, and spin speed. The molecular design of silane compounds can be modified to improve solubility and facilitate solution processing.

Microstructure and Nanostructure Analysis

The performance of organic electronic devices is intimately linked to the microstructure and nanostructure of the active layers. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are essential for characterizing the surface morphology and internal structure of "this compound" thin films.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide detailed three-dimensional images of the film surface. This analysis reveals critical information about surface roughness, grain size, and the presence of any pinholes or defects. For organic light-emitting diode (OLED) applications, a smooth and uniform surface morphology is paramount to ensure efficient charge injection and to prevent electrical shorts.

Scanning Electron Microscopy (SEM): SEM provides topographical and compositional information about the thin film. It can be used to visualize the cross-section of a device, allowing for the examination of the interfaces between different layers. The uniformity and integrity of the "this compound" layer, as observed by SEM, are critical for understanding charge transport and recombination processes within the device.

Correlation between Film Morphology and Device Performance

The morphology of the "this compound" film plays a direct role in the operational characteristics of the final electronic device. The relationship between film structure and performance is a key area of investigation in materials science.

A smooth, amorphous film morphology is generally desirable for host materials in OLEDs. Amorphous films provide isotropic charge transport properties and can lead to more uniform device performance. The absence of grain boundaries, which can act as traps for charge carriers, is beneficial for achieving high efficiency and operational stability. The high thermal stability of silane-based materials helps in maintaining this amorphous state during device operation, thereby enhancing the device lifetime.

The following table summarizes the expected correlation between morphological characteristics and device performance:

| Morphological Feature | Impact on Device Performance |

| Surface Roughness | High roughness can lead to inefficient charge injection and increase the risk of electrical shorts, reducing device yield and lifetime. |

| Pinholes/Defects | These can act as pathways for current leakage, leading to non-emissive spots and device failure. |

| Crystallinity | The presence of crystalline domains can create grain boundaries that impede charge transport and act as quenching sites for excitons, lowering device efficiency. |

| Film Uniformity | Non-uniform film thickness can result in uneven current distribution and inconsistent light emission across the device area. |

Exploration in Other Organic Electronic Devices

While "this compound" and similar compounds are extensively studied as host materials in OLEDs, their fundamental properties suggest potential applications in other organic electronic devices.

Organic Field-Effect Transistors (OFETs): The charge transport characteristics of "this compound" are a key determinant for its potential use in OFETs. While often designed to have a wide bandgap and high triplet energy for OLED applications, modifications to the molecular structure could enhance its charge carrier mobility, making it suitable as a semiconductor in OFETs. The morphological stability of its films would also be advantageous for ensuring reliable transistor performance.

Organic Photovoltaics (OPVs): In the context of OPVs, "this compound" could potentially be explored as a component in the active layer or as an interfacial layer. Its wide bandgap might make it suitable as an electron-blocking or hole-transporting material, depending on its energy levels relative to the donor and acceptor materials in the OPV. Further research would be needed to optimize its properties for efficient charge separation and transport in a photovoltaic device.

Structure Performance Relationships and Molecular Engineering Principles for Arylsilanes

Influence of Aryl Substituent Modification on Optoelectronic Behavior

The optoelectronic properties of arylsilane compounds are critically dependent on the nature of the aryl groups attached to the silicon core. Modifications to these substituents allow for the precise tuning of key parameters such as frontier molecular orbital (HOMO/LUMO) energy levels, triplet energy (ET), and charge-transport characteristics. rsc.orgresearchgate.net

Secondly, the choice of aryl groups influences the charge-transporting behavior of the material. By incorporating electron-donating groups (like carbazole) or electron-withdrawing groups (like pyridine or diphenylphosphine oxide) onto the phenyl or biphenyl (B1667301) rings, the molecule's affinity for transporting holes or electrons can be balanced. rsc.orgresearchgate.net For instance, attaching a carbazole group to a tetraphenylsilane (B94826) core can improve hole transport, while a diphenylphosphine oxide group can enhance electron transport. researchgate.net This bipolar charge transport capability is crucial for confining the recombination of electrons and holes within the emissive layer, thereby increasing device efficiency. noctiluca.euossila.com

The steric bulk of the substituents also plays a vital role. Bulky groups like biphenyl or tert-butylphenyl disrupt intermolecular π-π stacking. researchgate.net This morphological effect helps to prevent aggregation-caused quenching (ACQ) and maintains the high triplet energy of the material in the solid state, which is a key requirement for efficient host materials in phosphorescent OLEDs. researchgate.net

Strategic Incorporation of the Silane (B1218182) Core for Enhanced Stability and Charge Transport

The central tetraphenylsilane core is a cornerstone of the high performance of arylsilane-based OLED materials. Its strategic incorporation imparts significant advantages in terms of stability and charge transport.

Thermal and Morphological Stability: The three-dimensional, non-planar structure resulting from the tetrahedral sp³-hybridized silicon atom endows these materials with excellent thermal and morphological stability. researchgate.netrsc.org This structure inhibits crystallization and promotes the formation of stable amorphous glass phases, which is critical for the longevity of OLED devices. noctiluca.eu Arylsilanes consistently exhibit high glass transition temperatures (Tg), often well above 100°C, ensuring the morphological integrity of the thin films during device operation and fabrication. rsc.orgelsevierpure.com For example, tetraphenylsilane derivatives functionalized with carbazole and pyridine groups show Tg values between 118°C and 164°C. rsc.orgelsevierpure.com

High Triplet Energy: The silicon atom acts as a non-conjugated linkage, effectively isolating the electronic systems of the attached aryl substituents. rsc.orgelsevierpure.com This disruption of π-conjugation across the molecule is a key design principle for achieving high triplet energies (ET). High triplet energy is a prerequisite for host materials used in blue phosphorescent and TADF OLEDs, as it ensures efficient energy transfer to the emitter and prevents back-energy transfer. noctiluca.eu Silane-based hosts have demonstrated high triplet energies in the range of 2.85–2.90 eV, making them suitable for hosting high-energy blue emitters. rsc.orgelsevierpure.com

Charge Transport: The tetraphenylsilane moiety provides a robust scaffold that facilitates charge transport. While the core itself is non-conjugated, the pendant aryl groups form pathways for charge carriers to hop between adjacent molecules. The tetrahedral arrangement of these groups can lead to more isotropic charge transport properties compared to planar molecules, contributing to balanced charge injection and transport within the emissive layer. researchgate.net By chemically modifying the aryl substituents, the material can be engineered to be a hole-transporting, electron-transporting, or bipolar host, as needed for optimal device performance. researchgate.netresearchgate.net

| Compound Name | Glass Transition Temp. (Tg) | Triplet Energy (ET) | Key Feature |

|---|---|---|---|

| SiCz3Py1 | 164 °C | 2.90 eV | High Tg due to multiple carbazole units rsc.org |

| SiCz2Py2 | 118 °C | 2.85 eV | Balanced donor-acceptor structure for TADF OLEDs rsc.org |

| TSPC | Not specified | High | Bipolar host with improved hole/electron transport researchgate.net |

| TSTC | Not specified | High | Designed for high operational stability in green PHOLEDs researchgate.net |

Design Principles for Suppressing Non-Radiative Decay Pathways

Minimizing energy loss through non-radiative decay is paramount for achieving high quantum efficiency in OLEDs. The molecular design of arylsilanes like Tribiphenyl-4-yl(phenyl)silane incorporates several principles to suppress these undesirable pathways.

One of the primary sources of non-radiative decay is molecular vibration and rotation, which allows excited state energy to dissipate as heat. A key design principle is to create a rigid molecular structure that minimizes these structural relaxations in the excited state. mdpi.com The bulky, sterically hindered three-dimensional geometry of tetraphenylsilane-based molecules is inherently rigid. rsc.org This rigidity effectively suppresses low-frequency vibrations and rotations, reducing the rate of non-radiative triplet decay and enhancing photoluminescence quantum yields. rsc.orgmdpi.com

Furthermore, the high triplet energy of the silane host material itself is a crucial factor. By ensuring the host's triplet energy is significantly higher than that of the dopant emitter, the primary decay pathway for triplet excitons is efficient energy transfer to the emitter, rather than non-radiative decay to the ground state. The non-conjugated silane core is instrumental in maintaining this high triplet energy level. rsc.org

For TADF materials, suppressing non-radiative decay is essential for maximizing the efficiency of the reverse intersystem crossing (RISC) process, where triplet excitons are converted back into emissive singlet excitons. The good performance of silane-core hosts in TADF devices is attributed to the suppression of non-radiative triplet decay and a high RISC rate constant, which together enable efficient triplet-to-singlet up-conversion. rsc.orgelsevierpure.com

Elucidation of Factors Governing Device Performance and Stability

The ultimate measure of an OLED material's success lies in the performance and stability of the final device. The molecular features of arylsilanes directly translate into key device metrics such as external quantum efficiency (EQE), efficiency roll-off, and operational lifetime.

High External Quantum Efficiency (EQE): The high triplet energy of silane hosts ensures efficient harvesting of triplet excitons in phosphorescent and TADF devices. Combined with balanced charge transport from tuned aryl substituents, this leads to a high rate of radiative recombination within the emissive layer. Devices using tetraphenylsilane-based hosts have demonstrated excellent EQE values, with maximums reaching 18.8% for blue TADF OLEDs and 22.0% for blue phosphorescent OLEDs (PHOLEDs). rsc.orgresearchgate.net

Low Efficiency Roll-Off: Efficiency roll-off, the decrease in efficiency at high brightness levels, is a major challenge in OLEDs. It is often caused by an imbalance of charge carriers and triplet-triplet annihilation. The bipolar nature that can be engineered into arylsilanes by selecting appropriate substituents helps to maintain charge balance within the emissive layer, which significantly reduces roll-off. researchgate.netnoctiluca.eu

Enhanced Operational Stability: The intrinsic chemical and thermal stability of the tetraphenylsilane core is a critical factor for device longevity. researchgate.netresearchgate.net The high glass transition temperature prevents morphological changes in the film under thermal stress during operation. rsc.org A device using the silane-based host TSTC achieved a remarkably long half-lifetime of 160,000 hours at an initial luminance of 100 cd/m². researchgate.net This demonstrates that the stable molecular architecture of arylsilanes is key to fabricating durable and long-lasting OLEDs.

| Host Material | Device Type | Max. External Quantum Efficiency (EQE) | Key Performance Metric |

|---|---|---|---|

| SiCz1Py3 | Blue TADF | 18.8% | High efficiency from suppressed non-radiative decay rsc.org |

| TSPC | Blue PHOLED | 22.0% | High efficiency with good color coordinate (0.14, 0.18) researchgate.net |

| TSTC | Green PHOLED | 19.8% | High operational stability (t1/2 > 100,000h) researchgate.net |

Future Research Directions and Broader Impact of Tribiphenyl 4 Yl Phenyl Silane Derivatives

Development of Novel Synthetic Approaches for Scale-Up

The transition of "Tribiphenyl-4-yl(phenyl)silane" and its derivatives from laboratory-scale synthesis to industrial production necessitates the development of novel, efficient, and scalable synthetic methodologies. Current synthetic routes for arylsilanes often rely on multi-step procedures, such as Grignard reactions followed by reduction, or palladium-catalyzed coupling reactions. While effective for producing small quantities, these methods can present challenges for large-scale manufacturing in terms of cost, safety, and environmental impact.

Future research in this area will likely focus on:

Catalyst Development: Investigating more efficient and cost-effective catalysts for cross-coupling reactions to improve yields and reduce reaction times. This could involve exploring earth-abundant metal catalysts as alternatives to palladium.

Process Intensification: Exploring continuous flow chemistry and other process intensification techniques to enhance reaction efficiency, improve safety, and simplify purification processes.

Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally benign solvents and reagents, and minimize waste generation.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Advantages | Challenges for Scale-Up |

| Grignard Reaction | Well-established, versatile | Stoichiometric use of magnesium, potential for side reactions |

| Palladium-Catalyzed Coupling | High yields, good functional group tolerance | Cost and toxicity of palladium, ligand sensitivity |

| Direct C-H Silylation | Atom-economical, reduces pre-functionalization steps | Requires harsh reaction conditions, regioselectivity can be an issue |

Integration into Multi-Functional Hybrid Materials

The integration of "this compound" derivatives into multi-functional hybrid materials represents a significant avenue for future research. The inherent properties of the silane (B1218182) core, such as thermal stability and the ability to form amorphous films, make these compounds excellent candidates for incorporation into more complex material systems.

Key research directions include:

Organic-Inorganic Hybrids: Creating hybrid materials that combine the desirable electronic properties of "this compound" derivatives with the robustness and unique optical or catalytic properties of inorganic nanoparticles or metal oxides.

Polymer-Based Systems: Incorporating these silane derivatives as side chains or main-chain components in polymers to develop processable materials with tailored optoelectronic properties for applications in flexible electronics.

Supramolecular Assemblies: Exploring the self-assembly of "this compound" derivatives into well-defined nanostructures to control their photophysical properties and enhance device performance.

Advanced Characterization Techniques for In-Situ Device Operation Analysis

A deeper understanding of the structure-property relationships in devices incorporating "this compound" derivatives requires the use of advanced in-situ characterization techniques. These methods allow for the real-time monitoring of morphological and electronic changes within a device as it operates, providing invaluable insights for performance optimization.

Future research will likely employ a suite of advanced techniques, including:

In-situ Spectroscopic Ellipsometry: To monitor changes in film thickness, refractive index, and molecular orientation during device operation.

Time-Resolved Photoluminescence and Electroluminescence Spectroscopy: To probe the dynamics of excitons and charge carriers under operational conditions.

Scanning Probe Microscopy Techniques: Such as Kelvin probe force microscopy (KPFM) and conductive atomic force microscopy (c-AFM), to map the local electronic properties and charge transport pathways within the device layers.

Computational Design and High-Throughput Screening for Material Discovery

Computational modeling and high-throughput screening are becoming indispensable tools in the discovery and design of new organic electronic materials. These approaches can significantly accelerate the identification of promising "this compound" derivatives with optimized properties, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict the electronic properties, such as HOMO/LUMO energy levels and triplet energies, of novel derivatives.

Molecular Dynamics Simulations: To understand the morphology of thin films and its impact on charge transport properties.

Machine Learning and Artificial Intelligence: Developing predictive models based on existing experimental data to rapidly screen large virtual libraries of "this compound" derivatives for desired properties.

Below is a table of predicted properties for a related compound, Triphenyl-p-biphenyl-silane, which can serve as a starting point for computational studies on "this compound".

| Property | Predicted Value | Method |

| Molecular Weight | 412.60 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 4.731 | Crippen Method |

| Water Solubility (logS) | -22.27 | Crippen Method |

Potential for Emerging Optoelectronic and Photonic Technologies

While much of the focus on arylsilane derivatives has been on their application in Organic Light-Emitting Diodes (OLEDs), the unique properties of "this compound" derivatives open up possibilities in a range of other emerging technologies.

Promising areas for future exploration include:

Organic Photovoltaics (OPVs): As host materials or interfacial layers to improve charge extraction and device stability.

Organic Field-Effect Transistors (OFETs): Leveraging their amorphous nature and good film-forming properties for use as gate dielectrics or semiconductor layers.

Non-linear Optical Materials: Investigating the potential for these highly conjugated systems to exhibit non-linear optical properties for applications in photonics and optical communications.

Luminescent Sensors: Functionalizing the biphenyl (B1667301) or phenyl groups to create materials whose emission properties are sensitive to specific analytes.

The continued investigation into "this compound" and its derivatives holds significant promise for the development of advanced materials that will underpin the next generation of optoelectronic and photonic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tribiphenyl-4-yl(phenyl)silane, and what purity benchmarks are achievable?

- Methodological Answer : The synthesis typically involves reacting trichlorophenylsilane with lithium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at low temperatures (-10°C to 0°C). Stoichiometric control (3:1 molar ratio of trichlorophenylsilane to LiAlH₄) is critical to minimize side reactions. Post-synthesis purification via vacuum distillation yields ~98% purity, as confirmed by GC analysis . For biphenyl-substituted derivatives, aryl Grignard reagents may replace LiAlH₄ to introduce biphenyl groups, though reaction conditions (e.g., solvent polarity, temperature) require optimization to avoid incomplete substitution .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL refinement is the gold standard for structural elucidation . For amorphous or poorly crystallized samples, ¹H/²⁹Si NMR spectroscopy resolves Si-H bonding environments (δ ~3–5 ppm for Si-H in ¹H NMR; δ ~-30 to -50 ppm in ²⁹Si NMR). FT-IR confirms Si-H stretching vibrations at ~2100–2200 cm⁻¹ .

Q. What are the thermal stability thresholds of this compound under inert and oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, with residual silica above 600°C. Under air, oxidative degradation begins at ~150°C due to Si-H bond susceptibility. Differential scanning calorimetry (DSC) reveals no phase transitions below 100°C, making it suitable for high-temperature polymer applications .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the efficiency of this compound in hydrosilylation reactions?

- Methodological Answer : Non-polar solvents (e.g., toluene) favor radical-initiated hydrosilylation, while polar aprotic solvents (e.g., DMF) enhance Pd(0)-catalyzed pathways. Substituent electronic effects on the silane (e.g., biphenyl groups) modulate reactivity: electron-withdrawing groups reduce Si-H bond strength, accelerating oxidative addition to Pd(0) . Kinetic studies using in-situ FT-IR or GC-MS are recommended to track reaction progress and byproduct formation.

Q. What experimental strategies resolve contradictions in crystallographic data for biphenyl-substituted silanes?

- Methodological Answer : Discrepancies in bond angles/thermal parameters often arise from disordered biphenyl moieties. Strategies include:

- Using high-resolution synchrotron data (λ < 1 Å) to improve electron density maps.

- Applying TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement .

- Cross-validating with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify improbable bond distortions .

Q. How do biphenyl substituents impact the electronic properties of this compound in optoelectronic applications?

- Methodological Answer : Extended biphenyl conjugation lowers the HOMO-LUMO gap (evidenced by UV-Vis redshift from 280 nm to 320 nm) and enhances charge transport in organic semiconductors. Electrochemical impedance spectroscopy (EIS) reveals reduced charge recombination rates in silane-modified devices compared to alkyl-substituted analogs .

Critical Analysis of Research Gaps

- Synthesis : Scalability of biphenyl-substituted silanes remains unaddressed; microfluidic reactors may improve reproducibility .

- Characterization : Limited data on Si-H bond dynamics under mechanical stress (e.g., in polymer matrices) .

- Mechanistic Studies : Computational models for silane-Pd(0) interactions lack experimental validation via XAS or EXAFS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.